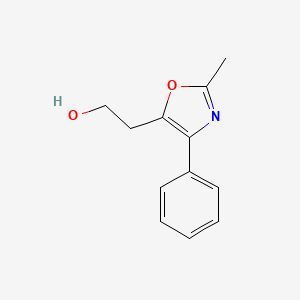
2-(2-Methyl-4-phenyloxazol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-4-phenyloxazol-5-yl)ethanol: is a heterocyclic compound that features an oxazole ring substituted with a hydroxyethyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxyethylamine with 2-methyl-4-phenyloxazole in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 80-100°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-(2-carboxyethyl)-2-methyl-4-phenyloxazole.
Reduction: Formation of 5-(2-hydroxyethyl)-2-methyl-4-phenyltetrahydrooxazole.
Substitution: Formation of substituted phenyl derivatives such as 5-(2-hydroxyethyl)-2-methyl-4-(bromophenyl)oxazole.
Scientific Research Applications
Chemistry: 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological targets and pathways, making it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential medicinal properties are explored in the context of developing new pharmaceuticals. Its ability to interact with specific enzymes and receptors makes it a promising candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
Pathways: The compound’s effects on molecular targets can lead to changes in cellular pathways, affecting processes such as cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
5-(2-Hydroxyethyl)-4-methylthiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.
2-Hydroxyethyl-4-methylimidazole: Contains an imidazole ring and has similar functional groups.
2-Methyl-4-phenyloxazole: Lacks the hydroxyethyl group but shares the oxazole and phenyl moieties.
Uniqueness: 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it distinct from other similar compounds and enhances its versatility in various applications.
Properties
CAS No. |
89149-95-1 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C12H13NO2/c1-9-13-12(11(15-9)7-8-14)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |
InChI Key |
QPKXWZMCORUMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
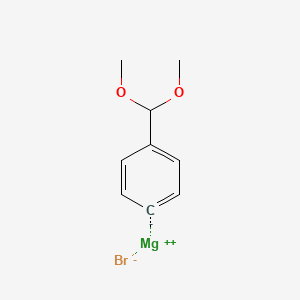


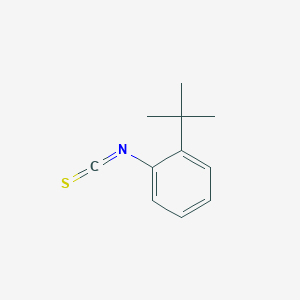

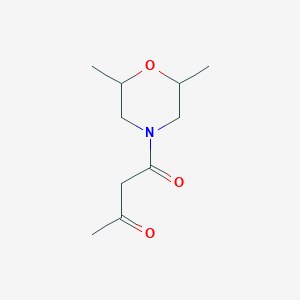
![1,1-Dimethylethyl [1-(hydroxymethyl)-2-methyl-2-phenylpropyl]carbamate](/img/structure/B8690988.png)
![1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene-](/img/structure/B8691006.png)
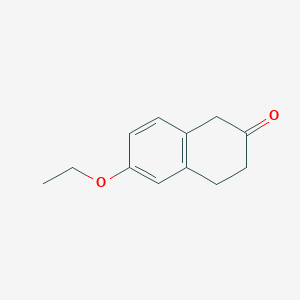



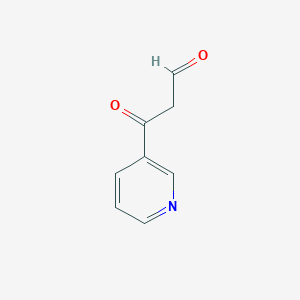
![Ethyl 4-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B8691036.png)
